molecular formula C4H4F2O B1603851 2,2-Difluorocyclopropanecarbaldehyde CAS No. 1192109-69-5

2,2-Difluorocyclopropanecarbaldehyde

Cat. No.: B1603851
CAS No.: 1192109-69-5
M. Wt: 106.07 g/mol
InChI Key: COMTUQUKBYLVTF-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropanecarbaldehyde is an organofluorine compound with the molecular formula C4H4F2O. It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopropanecarbaldehyde typically involves the oxidation of 2,2-difluorocyclopropylmethanol. One common method includes the use of 2-iodoxybenzoic acid (IBX) as the oxidizing agent in dimethyl sulfoxide (DMSO) under nitrogen atmosphere. The reaction mixture is stirred for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.

    Reduction: 2,2-Difluorocyclopropylmethanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorocyclopropanecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropanecarbaldehyde involves its reactivity with various biological and chemical targets. The fluorine atoms can influence the electronic properties of the cyclopropane ring, making it more reactive towards nucleophiles. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive molecules. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropylmethanol
  • 2,2-Difluorocyclopropanecarboxylic acid
  • 2,2-Difluorocyclopropylamine

Comparison: 2,2-Difluorocyclopropanecarbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group on the cyclopropane ring. This combination imparts distinct reactivity compared to its analogs. For instance, 2,2-Difluorocyclopropylmethanol lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions. Similarly, 2,2-Difluorocyclopropanecarboxylic acid has different reactivity due to the presence of a carboxylic acid group instead of an aldehyde .

Properties

IUPAC Name

2,2-difluorocyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMTUQUKBYLVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609415
Record name 2,2-Difluorocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192109-69-5
Record name 2,2-Difluorocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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